Capsianside F

Description

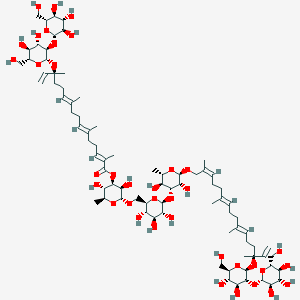

Capsianside F is a diterpenoid glycoside isolated from Capsicum annuum, a plant widely studied for its bioactive secondary metabolites. Structurally, it belongs to the phytane diterpene glycoside family, characterized by a tetracyclic diterpene core conjugated with oligosaccharide moieties.

Properties

CAS No. |

121924-09-2 |

|---|---|

Molecular Formula |

C82H134O37 |

Molecular Weight |

1711.9 g/mol |

IUPAC Name |

[(2S,3R,4R,5S,6S)-2-[(2R,3S,4R,5R,6R)-6-[(2Z,6E,10E,14S)-14-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,6,10,14-tetramethylhexadeca-2,6,10,15-tetraenoxy]-4,5-dihydroxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] (2E,6E,10E,14S)-14-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,6,10,14-tetramethylhexadeca-2,6,10,15-tetraenoate |

InChI |

InChI=1S/C82H134O37/c1-13-81(11,118-79-71(61(96)56(91)49(35-85)111-79)116-76-65(100)59(94)54(89)47(33-83)109-76)31-19-28-41(5)23-15-21-39(3)25-17-27-43(7)37-105-75-67(102)63(98)69(51(113-75)38-106-74-64(99)58(93)52(87)45(9)107-74)115-78-68(103)70(53(88)46(10)108-78)114-73(104)44(8)30-18-26-40(4)22-16-24-42(6)29-20-32-82(12,14-2)119-80-72(62(97)57(92)50(36-86)112-80)117-77-66(101)60(95)55(90)48(34-84)110-77/h13-14,21-22,27-30,45-72,74-80,83-103H,1-2,15-20,23-26,31-38H2,3-12H3/b39-21+,40-22+,41-28+,42-29+,43-27-,44-30+/t45-,46-,47+,48+,49+,50+,51+,52-,53-,54+,55+,56+,57+,58+,59-,60-,61-,62-,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,74+,75+,76-,77-,78-,79-,80-,81+,82+/m0/s1 |

InChI Key |

UVXIGOYHBNYWSC-QDMLHADKSA-N |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(OC(C3O)OCC(=CCCC(=CCCC(=CCCC(C)(C=C)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)C)O)O)O)O)O)OC(=O)C(=CCCC(=CCCC(=CCCC(C)(C=C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC/C(=C\CC/C(=C/CC/C(=C/CC[C@@](C)(C=C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)/C)/C)/C)O)O)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)OC(=O)/C(=C/CC/C(=C/CC/C(=C/CC[C@@](C)(C=C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)/C)/C)/C)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(=CCCC(=CCCC(=CCCC(C)(C=C)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)C)C)C)O)O)OC5C(C(C(C(O5)C)O)OC(=O)C(=CCCC(=CCCC(=CCCC(C)(C=C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C)O)O)O)O |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of capsianosides, including Capsianside F, typically involves the extraction from Capsicum plants. The process begins with the isolation of the plant material, followed by solvent extraction and chromatographic purification to obtain the pure compound .

Industrial Production Methods

Advances in biotechnological methods may also facilitate the production of such compounds in the future .

Chemical Reactions Analysis

Types of Reactions

Capsianside F, like other diterpene glycosides, can undergo various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the glycoside structure.

Reduction: This reaction can alter the double bonds within the diterpene backbone.

Substitution: This reaction can replace specific functional groups with others, potentially modifying the biological activity of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated analogs of Capsianside F .

Scientific Research Applications

Capsianside F has shown potential in various scientific research applications, including:

Chemistry: As a model compound for studying glycosidic linkages and diterpene structures.

Biology: Investigating its role in plant defense mechanisms and interactions with other organisms.

Medicine: Exploring its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.

Industry: Potential use in developing natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Capsianside F involves its interaction with specific molecular targets and pathways. It is believed to modulate various signaling pathways, including those involved in inflammation and oxidative stress. The exact molecular targets are still under investigation, but it is thought to interact with enzymes and receptors related to these pathways .

Comparison with Similar Compounds

Structural and Chemical Properties

Capsianside F and its analogs exhibit structural diversity primarily in their sugar moieties, linkage positions, and stereochemistry. The following table summarizes key differences:

Note: Capsianside F’s exact structure is inferred from nomenclature conventions and structural trends in the capsianosides family.

Tables

- Table 1: Structural comparison of capsianosides.

- Table 2: Biological activity summary.

Q & A

Q. What analytical techniques are recommended for the structural identification of Capsianside F?

To confirm the structure of Capsianside F, researchers should employ a multi-technique approach:

- Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to resolve stereochemistry and glycosidic linkages .

- Liquid Chromatography-Mass Spectrometry (LC-MS): Validate molecular weight and fragmentation patterns under high-resolution conditions.

- Infrared Spectroscopy (IR): Identify functional groups (e.g., hydroxyl, carbonyl) to corroborate NMR findings.

Note: Cross-validate results with literature data for known analogs to avoid misassignment .

Q. What synthesis protocols ensure high purity of Capsianside F in laboratory settings?

- Extraction: Optimize solvent systems (e.g., ethanol-water gradients) for plant-derived extraction, followed by column chromatography (silica gel, RP-C18) .

- Semi-synthesis: Use regioselective glycosylation with protected sugar donors under inert conditions to minimize side reactions.

- Purity Assessment: Employ HPLC-DAD/ELSD (>95% purity threshold) and quantify impurities via peak integration .

Q. How can researchers address batch-to-batch variability in Capsianside F bioactivity studies?

- Standardization: Document solvent, temperature, and storage conditions rigorously across batches.

- Positive Controls: Include reference compounds (e.g., quercetin for antioxidant assays) to calibrate inter-assay variability .

- Replicates: Perform triplicate measurements with statistical analysis (ANOVA, p < 0.05) to identify outliers .

Advanced Research Questions

Q. How should experimental designs be structured to investigate Capsianside F’s mechanism of action?

- In Vitro Models: Use cell lines (e.g., HepG2 for hepatoprotective studies) with dose-response curves (IC₅₀/EC₅₀ calculations) .

- Molecular Docking: Apply AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., COX-2, NF-κB) .

- CRISPR-Cas9 Knockouts: Validate target specificity by silencing hypothesized pathways (e.g., apoptosis-related genes) .

Consider FINER criteria: Ensure feasibility (e.g., cost of knockout models) and novelty (untargeted pathways) .

Q. What methodologies resolve contradictions in Capsianside F’s reported bioactivity data?

- Multi-Omics Integration: Combine transcriptomics (RNA-seq) and metabolomics (LC-MS/MS) to identify confounding variables (e.g., endogenous metabolites) .

- Meta-Analysis: Systematically review literature using PRISMA guidelines, highlighting heterogeneity in experimental conditions (e.g., dosage, exposure time) .

- Error Analysis: Quantify uncertainties from instrumentation (e.g., ±5% LC-MS accuracy) and biological replicates .

Q. How can researchers study Capsianside F’s interactions with metabolic pathways in vivo?

- Pharmacokinetics: Conduct longitudinal studies in rodent models, measuring plasma concentration (LC-MS) and tissue distribution .

- Isotope Tracing: Adminstrate ¹³C-labeled Capsianside F to track metabolic flux via GC-MS .

- Gut Microbiome Analysis: Use 16S rRNA sequencing to assess microbial metabolism of Capsianside F in fecal samples .

Methodological Tables

Q. Table 1. Key Techniques for Capsianside F Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.